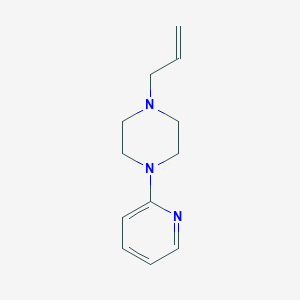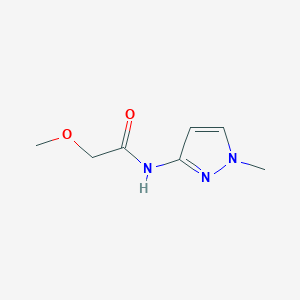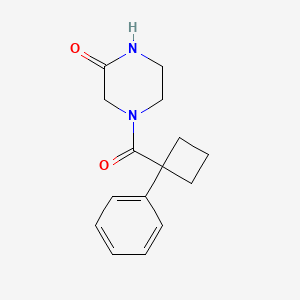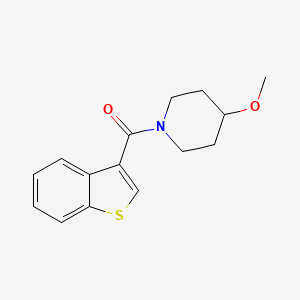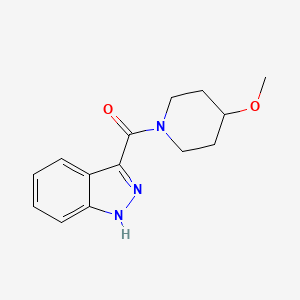
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule drug that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazoles and has a unique chemical structure that makes it attractive for drug development.
Wirkmechanismus
The mechanism of action of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone involves the inhibition of a specific enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone can modulate these processes and affect disease progression.
Biochemical and Physiological Effects:
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In cancer, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammation, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone can have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for large-scale production. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for the study of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in humans, which could lead to the development of new therapies for cancer, inflammation, and neurological disorders. Additionally, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone could be used as a tool compound to study the role of GSK-3 in various cellular processes.
Synthesemethoden
The synthesis of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone involves a multi-step process that starts with the reaction of indazole with 4-methoxypiperidine. This is followed by the addition of a carbonyl group to the piperidine ring, resulting in the formation of the final product. The synthesis of 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have activity against a range of diseases, including cancer, inflammation, and neurological disorders. In cancer, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In inflammation, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, 1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1H-indazol-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-10-6-8-17(9-7-10)14(18)13-11-4-2-3-5-12(11)15-16-13/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRMWCPULZYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

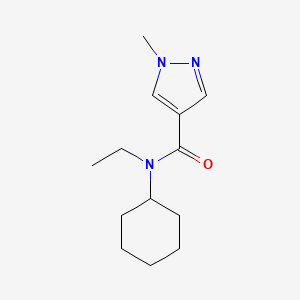
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
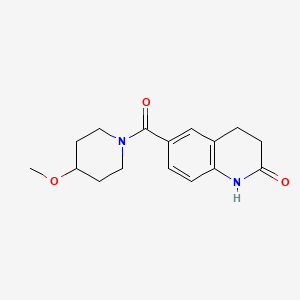
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
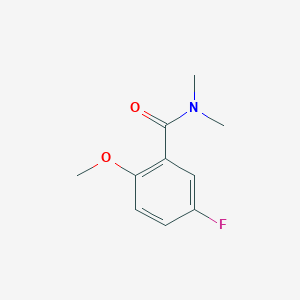
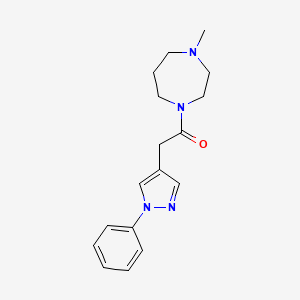
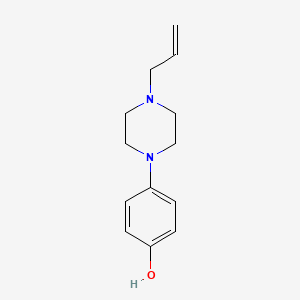
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)
